dCBP-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

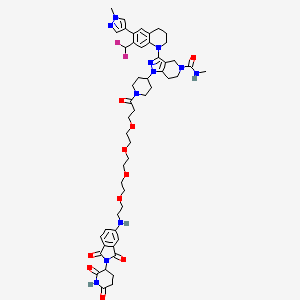

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H63F2N11O10/c1-54-51(70)61-17-11-41-40(31-61)47(62-14-3-4-32-26-37(33-29-56-59(2)30-33)38(46(52)53)28-43(32)62)58-64(41)35-9-15-60(16-10-35)45(66)12-18-71-20-22-73-24-25-74-23-21-72-19-13-55-34-5-6-36-39(27-34)50(69)63(49(36)68)42-7-8-44(65)57-48(42)67/h5-6,26-30,35,42,46,55H,3-4,7-25,31H2,1-2H3,(H,54,70)(H,57,65,67) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVRLRGBSSFKIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCOCCOCCOCCOCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H63F2N11O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1028.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of dCBP-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCBP-1 is a potent and selective heterobifunctional chemical degrader of the highly homologous transcriptional co-activators CREB-binding protein (CBP) and p300. As a Proteolysis Targeting Chimera (PROTAC), this compound offers a distinct mechanism of action compared to traditional small molecule inhibitors, leading to the complete and rapid elimination of p300/CBP proteins. This guide provides a detailed technical overview of the molecular mechanism, cellular consequences, and key experimental data related to this compound, serving as a comprehensive resource for researchers utilizing this tool to investigate enhancer biology and its role in disease.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a molecular bridge, inducing proximity between its target proteins, p300/CBP, and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This action leverages the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to specifically tag p300/CBP for destruction.

The molecule itself is composed of three key parts:

-

A ligand that binds to the bromodomain of p300/CBP.

-

A ligand based on thalidomide that recruits the CRBN E3 ligase.[3]

-

A flexible linker connecting the two ligands.

The degradation process occurs in a stepwise manner:

-

Ternary Complex Formation : this compound simultaneously binds to p300/CBP and CRBN, forming a stable ternary complex (p300/CBP–this compound–CRBN).[4] The formation of this complex is the critical initiating step for degradation.

-

Polyubiquitination : Once in proximity, the CRBN E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of p300/CBP. This results in the formation of a polyubiquitin chain.

-

Proteasomal Recognition and Degradation : The polyubiquitinated p300/CBP is recognized by the 26S proteasome. The proteasome unfolds the target protein and degrades it into small peptides, while the ubiquitin tags are recycled. This compound is then released and can catalyze further rounds of degradation.

This mechanism is confirmed by experiments showing that the degradative activity of this compound is rescued by co-treatment with proteasome inhibitors (e.g., MG132) or neddylation inhibitors (e.g., MLN4924), which block the activation of the CUL4-CRBN E3 ligase complex.[5]

Downstream Cellular Consequences

The rapid and efficient removal of p300/CBP proteins triggers significant downstream effects on the cellular epigenome and transcriptome, culminating in potent anti-cancer activity, particularly in multiple myeloma.[2][4]

-

Epigenetic Reprogramming : p300/CBP are critical lysine acetyltransferases (KATs) responsible for acetylating histone H3 at lysine 27 (H3K27ac), a key epigenetic mark of active enhancers and promoters.[6] Treatment with this compound leads to a rapid and near-complete loss of H3K27ac across the genome, effectively "disabling" oncogenic enhancers.[6]

-

Transcriptional Repression : The loss of enhancer activity results in the profound downregulation of key oncogenes. In multiple myeloma, this compound ablates the enhancer activity driving the expression of the MYC oncogene, a critical driver of tumor cell survival and proliferation.[7][8] This effect is more pronounced than what is observed with catalytic or bromodomain inhibitors alone.[6][8]

-

Induction of Apoptosis : By disrupting these critical transcriptional networks, this compound is exceptionally potent at inducing apoptosis and killing multiple myeloma cells.[9][10]

Quantitative Data Summary

This compound induces potent and rapid degradation of p300/CBP across various cell lines, leading to significant anti-proliferative effects.

Table 1: Degradation Potency and Time Course of this compound

| Cell Line | Target(s) | Concentration | Time | Result | Citation |

| MM1S | p300/CBP | 10 - 1000 nM | 6 hours | Near-complete degradation | [10][11] |

| HAP1 | p300/CBP | 10 - 1000 nM | 6 hours | Near-complete degradation | [10][11] |

| MM1S | p300/CBP | < 10 nM | N/A | Potent degradation observed | [8] |

| MM1S | p300/CBP | 250 nM | 1 hour | Near-complete degradation | [10][11][12] |

| MM1S | p300/CBP | 250 nM | 2 hours | Near-complete degradation | [8] |

Table 2: Proteome-wide Selectivity of this compound

| Cell Line | Treatment | Key Finding | Citation |

| HAP1 | 250 nM this compound, 6 hours | p300 and CBP are the most significantly degraded proteins out of >8,400 quantified. | [13] |

| VCaP | 10 nM this compound, 4 hours | Specific and significant degradation of p300 and CBP confirmed by mass spectrometry. | [14] |

| MM1S | This compound, 3 hours | Proteomics reveals specific downregulation of p300, CBP, and the transcriptional target MYC. | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Protocol 1: Western Blot / Capillary Immunoassay for p300/CBP Degradation

This protocol is used to quantify the levels of p300 and CBP protein following treatment with this compound. Capillary-based immunoassays (e.g., Simple Western™/WES) are particularly effective for these large proteins.[6][8]

-

Cell Culture and Treatment :

-

Seed cells (e.g., MM1S, HAP1) at an appropriate density in 6-well plates.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) or a time course (e.g., 0, 1, 2, 4, 6 hours) at a fixed concentration (e.g., 250 nM).

-

-

Cell Lysis :

-

Wash cells once with ice-cold PBS.

-

Lyse cells directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification :

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Capillary Immunoassay (WES System) :

-

Dilute lysates to a final concentration of 0.5 - 1.0 µg/µL.

-

Prepare the WES assay plate according to the manufacturer's instructions, loading the prepared lysates, primary antibodies (e.g., anti-CBP, anti-p300, anti-Vinculin as a loading control), HRP-conjugated secondary antibodies, and chemiluminescent substrate.

-

Run the assay on the WES instrument.

-

-

Data Analysis :

-

Analyze the resulting electropherograms using the instrument's software.

-

Quantify the peak area for p300/CBP and normalize to the loading control.

-

Plot the normalized protein levels against drug concentration to determine the DC₅₀ (half-maximal degradation concentration).

-

Protocol 2: HiBiT-based Cellular Degradation Assay

This protocol provides a quantitative, real-time measurement of protein degradation in living cells.[6]

-

Cell Line Generation :

-

Using CRISPR/Cas9, endogenously tag the N-terminus of p300 or CBP with the 11-amino-acid HiBiT peptide in a cell line stably expressing the complementary LgBiT protein (e.g., HAP1).[6]

-

-

Assay Preparation :

-

Seed the engineered cells in a white, 96-well clear-bottom plate.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

-

Treatment and Signal Detection :

-

Add the this compound dilutions to the cells.

-

For an endpoint lytic assay: At desired time points, add the Nano-Glo® HiBiT Lytic Detection Reagent (containing LgBiT and furimazine substrate) to the wells.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

-

Data Acquisition :

-

Measure luminescence using a plate reader.

-

-

Data Analysis :

References

- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medkoo.com [medkoo.com]

- 4. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]

- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. biorxiv.org [biorxiv.org]

- 14. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Design and Synthesis of dCBP-1, a PROTAC Degrader of p300/CBP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of dCBP-1, a potent and selective proteolysis-targeting chimera (PROTAC) for the degradation of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300. This document is intended for an audience with a strong background in chemical biology, medicinal chemistry, and drug discovery.

Introduction to this compound and its Therapeutic Rationale

The CREB-binding protein (CBP) and p300 are critical epigenetic regulators that play a central role in controlling gene expression by acetylating histones and other proteins.[1] Their dysregulation is implicated in various diseases, including cancer. In multiple myeloma, for instance, the IRF4/MYC oncogenic network is highly dependent on CBP/p300 activity.[2]

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins rather than inhibiting their activity.[3] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound is a first-in-class PROTAC that selectively targets CBP and p300 for degradation by hijacking the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] Its development has provided a powerful chemical tool to probe the biological functions of CBP/p300 and has demonstrated significant therapeutic potential, particularly in multiple myeloma.[2][6]

Design and Structure of this compound

The design of this compound was guided by a structure-based approach, leveraging known ligands for CBP/p300 and the E3 ligase Cereblon.[4] The final molecule is a heterobifunctional chimera with a molecular formula of C51H63F2N11O10 and a molecular weight of 1028.11 g/mol .[7][8]

The key components of this compound are:

-

A p300/CBP Ligand: This warhead is responsible for binding to the bromodomain of p300 and CBP.

-

A Cereblon Ligand: A thalidomide-based moiety that recruits the CRBN E3 ligase.[9][10]

-

A Linker: A chemical linker that connects the p300/CBP ligand and the Cereblon ligand, optimized for the formation of a stable and productive ternary complex.

The logical workflow for the design of a PROTAC like this compound is illustrated below:

Synthesis of this compound

While the exact, step-by-step synthesis of this compound from the original publication by Vannam et al. is not publicly detailed, the general synthetic strategy for such PROTACs involves the conjugation of the p300/CBP-targeting moiety to the Cereblon ligand via a suitable linker. A representative synthetic scheme for a similar class of p300/CBP degraders is presented below, illustrating the key chemical transformations involved.

Representative Synthesis of a p300/CBP Degrader:

A multi-step synthesis is typically required, starting from commercially available or readily synthesized starting materials for the p300/CBP inhibitor and the Cereblon ligand. The linker is often introduced in a modular fashion, allowing for the exploration of different linker lengths and compositions to optimize degradation activity. The final step usually involves a coupling reaction, such as an amide bond formation or a nucleophilic substitution, to connect the two ligand-linker fragments. Purification is typically achieved using chromatographic techniques like flash column chromatography or preparative HPLC.

Quantitative Biological Data

The efficacy of this compound has been characterized by its potent and rapid degradation of p300 and CBP in various cancer cell lines.

| Parameter | Cell Line | Target | Value | Reference |

| Degradation | MM1S | p300/CBP | Near-complete degradation at 10-1000 nM (6 hours) | [6][9] |

| MM1R | p300/CBP | Near-complete degradation | [2][6] | |

| KMS-12-BM | p300/CBP | Near-complete degradation | [2][6] | |

| KMS34 | p300/CBP | Near-complete degradation | [2][6] | |

| HAP1 | p300/CBP | Almost complete loss at 10-1000 nM (6 hours) | [6] | |

| Time Course | HAP1 | p300/CBP | Almost complete degradation within 1 hour (at 250 nM) | [6][11] |

Note: Specific DC50 and Dmax values for this compound are not consistently reported across public sources. The data reflects the potent degradation observed at the specified concentrations and time points.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Cell Culture

-

Cell Lines: Multiple myeloma cell lines (MM1S, MM1R, KMS-12-BM, KMS34) and the human haploid cell line HAP1 are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for p300/CBP Degradation

This assay is fundamental to assess the degradation of the target proteins.

-

Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 2, 4, 6, 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but often range from 1:1000 to 1:5000.[12][13]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

-

Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the levels of p300/CBP are normalized to the loading control.

Proteasome Dependence Assay

This experiment is crucial to confirm that the observed protein degradation is mediated by the proteasome.

-

Cell Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) or a vehicle control for a short period (e.g., 1-2 hours) before adding this compound.

-

This compound Treatment: Add this compound to the pre-treated cells and incubate for a time point where significant degradation is typically observed (e.g., 4-6 hours).

-

Western Blot Analysis: Harvest the cells and perform Western blotting for p300/CBP as described in section 5.2.

-

Analysis: Compare the levels of p300/CBP in cells treated with this compound alone versus those co-treated with the proteasome inhibitor. A rescue of p300/CBP levels in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.

Signaling Pathways Affected by this compound

The degradation of p300/CBP by this compound has profound effects on various signaling pathways, primarily due to the role of these proteins as master transcriptional co-activators.

In multiple myeloma, this compound-mediated degradation of p300/CBP leads to the transcriptional suppression of key oncogenes, most notably MYC, which is a downstream target of the transcription factor IRF4.[2] This ultimately results in cell cycle arrest and apoptosis in malignant cells.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation and epigenetic therapy. Its potent and selective degradation of p300/CBP provides a valuable tool for studying the complex biology of these transcriptional co-activators and offers a promising therapeutic strategy for the treatment of multiple myeloma and potentially other cancers. This technical guide provides a foundational understanding of the design, synthesis, and evaluation of this compound, intended to aid researchers in the development of next-generation PROTAC degraders.

References

- 1. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 4. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medkoo.com [medkoo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound|2484739-25-3|COA [dcchemicals.com]

- 11. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. sinobiological.com [sinobiological.com]

The Discovery and Development of dCBP-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and development of dCBP-1, a potent and selective heterobifunctional degrader of the transcriptional co-activators p300 and CREB-binding protein (CBP). This compound is a Proteolysis Targeting Chimera (PROTAC) that hijacks the E3 ubiquitin ligase Cereblon (CRBN) to induce the proteasomal degradation of p300 and CBP. This guide details the molecule's mechanism of action, in vitro efficacy, and the experimental methodologies employed in its characterization. Furthermore, it explores the in silico-guided design process and the subsequent development of analogs with improved pharmacokinetic profiles.

Introduction

The paralogous proteins p300 (also known as EP300 or KAT3B) and CBP (also known as CREBBP or KAT3A) are critical transcriptional co-activators that play a central role in regulating gene expression.[1] They function as histone acetyltransferases (HATs), modifying chromatin structure and recruiting other transcriptional machinery to enhancer and promoter regions.[2][3] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them compelling therapeutic targets.[2]

Small molecule inhibitors targeting the bromodomain or the catalytic HAT domain of p300/CBP have been developed. However, these inhibitors may only partially disrupt the multifaceted functions of these scaffold proteins.[1] The development of this compound, a chemical degrader, offers a powerful tool to study the consequences of complete p300/CBP ablation and presents a promising therapeutic strategy.[1][4]

Discovery and Design of this compound

The design of this compound was a rational, in silico-guided process.[4][5] Leveraging the known structures of ligand-bound p300/CBP domains and the E3 ligase CRBN, a ternary complex was modeled to predict the optimal chemical linkage of a p300/CBP-binding moiety and a CRBN-recruiting ligand.[4] This computational approach facilitated the efficient synthesis of a highly potent and selective degrader.[5]

Chemical Structure and Properties:

| Property | Value |

| CAS Number | 2484739-25-3 |

| Molecular Formula | C₅₁H₆₃F₂N₁₁O₁₀ |

| Molecular Weight | 1028.11 g/mol |

Mechanism of Action

This compound functions as a PROTAC to induce the degradation of p300 and CBP.[3] The molecule's heterobifunctional nature allows it to simultaneously bind to both the target proteins (p300/CBP) and the E3 ubiquitin ligase CRBN.[6] This proximity induces the formation of a ternary complex, leading to the ubiquitination of p300/CBP and their subsequent degradation by the proteasome.[3]

In Vitro Efficacy

This compound has demonstrated potent and rapid degradation of p300 and CBP in various cancer cell lines, particularly in multiple myeloma.

Degradation of p300/CBP

Treatment with this compound leads to a significant and rapid reduction in p300 and CBP protein levels.

| Cell Line | Concentration Range | Time | Outcome | Reference |

| MM1S | 10-1000 nM | 6 hours | Near-complete degradation of p300/CBP | [7] |

| MM1R | 10-1000 nM | 6 hours | Near-complete degradation of p300/CBP | [7] |

| KMS-12-BM | 10-1000 nM | 6 hours | Near-complete degradation of p300/CBP | [7] |

| KMS34 | 10-1000 nM | 6 hours | Near-complete degradation of p300/CBP | [7] |

| HAP1 | 10-1000 nM | 6 hours | Almost complete loss of both CBP and p300 | [3] |

| Multiple Myeloma Cell Lines | 250 nM | 1 hour | Almost complete degradation of p300/CBP | [3][7] |

Anti-proliferative Activity

The degradation of p300/CBP by this compound translates to potent anti-proliferative effects in cancer cells.

| Cell Line | IC₅₀ (nM) | Reference |

| VCaP (Prostate Cancer) | ~10 | [8][9] |

| LNCaP (Prostate Cancer) | ~10 | [8][9] |

Downstream Cellular Effects

The degradation of p300/CBP initiates a cascade of downstream cellular events, primarily impacting transcriptional regulation.

MYC Oncogene Expression

A key consequence of this compound treatment in multiple myeloma is the potent downregulation of the MYC oncogene, a critical driver of tumor cell proliferation and survival.[2][3]

Histone Acetylation

This compound treatment leads to a near-complete loss of H3K27 acetylation (H3K27ac), a key epigenetic mark associated with active enhancers and promoters.[2] This effect is more pronounced than what is observed with p300/CBP inhibitors.[2]

Experimental Protocols

This section outlines the key experimental methodologies used to characterize this compound.

Cell Culture

Multiple myeloma cell lines (MM1S, MM1R, KMS-12-BM, KMS34) and HAP1 cells were cultured in standard conditions as described in the primary literature.

Western Blotting for Protein Degradation

-

Cell Lysis: Cells were treated with this compound at indicated concentrations and time points, followed by lysis in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked and incubated with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, Vinculin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO or a specialized solvent).

-

Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

-

Cross-linking: Cells were treated with this compound or vehicle control, followed by cross-linking with formaldehyde.

-

Chromatin Shearing: Chromatin was sheared to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: Sheared chromatin was incubated with an antibody specific for H3K27ac overnight.

-

DNA Purification: The immunoprecipitated DNA was purified.

-

Library Preparation and Sequencing: DNA libraries were prepared and sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads were aligned to the reference genome, and peaks were called to identify regions of H3K27ac enrichment.

Pharmacokinetics and Development of Analogs

While this compound is a potent in vitro tool, it exhibits poor pharmacokinetic properties that limit its utility in in vivo models.[8] This has spurred the development of second-generation analogs with improved drug-like characteristics.

One such analog, CBPD-409 , has demonstrated excellent oral bioavailability and pharmacokinetic properties.[1][10]

Pharmacokinetic Parameters of CBPD-409 in Mice:

| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) | Reference |

| Cₘₐₓ (ng/mL) | - | 2494 | [1] |

| T½ (hours) | 2.8 | 2.6 | [1] |

| Clearance (mL/min/kg) | 1.7 | - | [1] |

| Oral Bioavailability (F) | - | 50% | [1] |

CBPD-409 induces robust degradation of p300/CBP with a DC₅₀ of 0.2–0.4 nM and shows potent anti-proliferative effects in prostate cancer cell lines with IC₅₀ values ranging from 1.2–2.0 nM.[1]

Conclusion

This compound is a seminal tool compound that has significantly advanced our understanding of the cellular functions of p300 and CBP. Its development showcases the power of in silico-guided design in the creation of potent and selective PROTAC degraders. While its own therapeutic potential is limited by its pharmacokinetic profile, this compound has paved the way for the development of orally bioavailable analogs, such as CBPD-409, which hold promise for the treatment of cancers dependent on p300/CBP activity. The detailed methodologies and data presented in this whitepaper provide a valuable resource for researchers in the fields of chemical biology, drug discovery, and cancer biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Dual Role of CBP in Enhancer Modulation: A Technical Guide to the PROTAC dCBP-1 and the Drosophila Homolog Nejire

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth exploration of the multifaceted role of the CREB-binding protein (CBP), a critical histone acetyltransferase, in modulating enhancer activity. We delve into two distinct but related aspects of CBP biology: the function and application of dCBP-1, a potent and selective chemical degrader of the human CBP and its paralog p300, and the genetic and developmental roles of its Drosophila melanogaster ortholog, Nejire.

This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression, particularly the intricate mechanisms governing enhancer function. We present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of this pivotal transcriptional coactivator.

Part 1: this compound: A Chemical Probe for p300/CBP Function

This compound is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the rapid and selective degradation of the human histone acetyltransferases p300 and CBP.[1][2] These paralogous proteins are master regulators of enhancer activity, and their dysregulation is implicated in various diseases, including cancer.[2] this compound offers a powerful tool to dissect the acute consequences of p300/CBP loss on a proteome-wide and genome-wide scale.

Mechanism of Action

This compound functions by hijacking the cellular ubiquitin-proteasome system. It simultaneously binds to the target proteins (p300/CBP) and the E3 ubiquitin ligase Cereblon (CRBN).[3] This induced proximity facilitates the ubiquitination of p300/CBP, marking them for degradation by the proteasome. The rapid depletion of these key acetyltransferases leads to a global reduction in histone acetylation, particularly at H3K27, a hallmark of active enhancers. This, in turn, disrupts enhancer-mediated transcription of key oncogenes, such as MYC in multiple myeloma.[2][4]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various cancer cell lines, particularly in multiple myeloma. The following tables summarize key performance metrics.

Table 1: In Vitro Degradation of p300/CBP by this compound

| Cell Line | DC50 (nM) for CBP | DC50 (nM) for p300 | Dmax (%) for CBP | Dmax (%) for p300 | Treatment Time (h) |

| MM.1S | <10 | <10 | >95 | >95 | 6 |

| HAP1 | 10-1000 (near complete loss) | 10-1000 (near complete loss) | >95 | >95 | 6 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data compiled from multiple sources.[2][4][5]

Table 2: Anti-proliferative Activity of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (nM) |

| MM.1S | 9.2 |

| MM.1R | 36 |

| KMS-12-BM | <100 |

| KMS-34 | <100 |

IC50: Half-maximal inhibitory concentration. Data compiled from multiple sources.[6][7]

Table 3: Effect of this compound on Gene and Protein Expression

| Target | Cell Line | Treatment | Fold Change | Method |

| MYC mRNA | MM.1S | 250 nM this compound (6h) | Significant Downregulation | RNA-seq |

| MYC Protein | MM.1S | 250 nM this compound (6h) | Significant Downregulation | Western Blot |

| H3K27ac | MM.1S | 250 nM this compound (6h) | Global Reduction | ChIP-seq |

Fold change is relative to vehicle control. Data derived from qualitative descriptions in the literature.[8][2][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound as a research tool. Below are outlines for key experiments.

This protocol is for assessing the degradation of p300 and CBP in response to this compound treatment.

-

Cell Culture and Treatment: Plate cells (e.g., MM.1S) at a suitable density. Treat with a dose-response of this compound (e.g., 1 nM to 1 µM) or a time-course (e.g., 0, 1, 2, 4, 6, 24 hours) with a fixed concentration (e.g., 250 nM). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.[9]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against CBP (e.g., Cell Signaling Technology #4772), p300, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7][9][10]

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system.[11]

This protocol outlines the procedure to assess changes in H3K27ac levels at a genome-wide scale.

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA with 1% formaldehyde. Quench with glycine.

-

Chromatin Preparation: Lyse cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K27ac overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence on a next-generation sequencing platform.[12]

-

Data Analysis: Align reads to the reference genome, call peaks, and perform differential binding analysis to identify regions with significant changes in H3K27ac.

This protocol is for analyzing changes in the transcriptome following this compound treatment.

-

Cell Treatment and RNA Isolation: Treat cells with this compound or vehicle. Isolate total RNA using a suitable kit.

-

Library Preparation: Prepare RNA-seq libraries, which typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.[1][13][14]

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis: Perform quality control of the raw sequencing reads, align them to the reference genome, and quantify gene expression. Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes.[13][14]

Part 2: Nejire (dCBP): The Drosophila CBP Homolog

In the fruit fly Drosophila melanogaster, the homolog of the mammalian p300/CBP is encoded by the single gene nejire (nej), also referred to as dCBP. Nejire is a crucial transcriptional coactivator involved in a multitude of developmental processes, including patterning, neurogenesis, and cell signaling. Its function is essential for the proper regulation of enhancer activity in response to various signaling pathways.

Role in Developmental Signaling Pathways

Nejire acts as a central integrator for several key signaling pathways by interacting with pathway-specific transcription factors. Two of the most well-characterized pathways involving Nejire are the Decapentaplegic (Dpp) and Hedgehog (Hh) signaling pathways.

Dpp Signaling: The Dpp pathway, a member of the TGF-β superfamily, is critical for dorsal-ventral patterning and wing development. Upon Dpp signaling, the transcription factor Mothers against dpp (Mad) is phosphorylated and translocates to the nucleus. Here, it complexes with Medea (the Drosophila Smad4) and other DNA-binding proteins like Schnurri (Shn).[15] Nejire is recruited to these complexes at Dpp-responsive enhancers, where its histone acetyltransferase activity is thought to facilitate the activation of target genes like spalt and optomotor-blind.[16]

Hedgehog Signaling: The Hh pathway is essential for segment polarity and limb development. In the absence of the Hh signal, the transcription factor Cubitus interruptus (Ci) is proteolytically cleaved into a repressor form. Hh signaling inhibits this cleavage, allowing full-length Ci to enter the nucleus and act as a transcriptional activator.[17][18] Nejire functions as a coactivator for Ci, enhancing the expression of Hh target genes such as wingless (wg) and patched (ptc).[17]

References

- 1. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Hedgehog signaling regulates transcription through cubitus interruptus, a sequence-specific DNA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. CBP Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. Interplay Between BALL and CREB Binding Protein Maintains H3K27 Acetylation on Active Genes in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive characterization of the epigenetic landscape in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad.com [bio-rad.com]

- 15. Schnurri interacts with Mad in a Dpp-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combinatorial signaling by an unconventional Wg pathway and the Dpp pathway requires Nejire (CBP/p300) to regulate dpp expression in posterior tracheal branches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An absolute requirement for Cubitus interruptus in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hedgehog signaling regulates transcription through cubitus interruptus, a sequence-specific DNA binding protein - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of dCBP-1 Ternary Complex Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins via heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic modality. dCBP-1 is a potent and selective PROTAC designed to induce the degradation of the highly homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. These proteins are critical regulators of gene expression through their intrinsic lysine acetyltransferase (KAT) activity and their function as protein scaffolds. The therapeutic potential of this compound lies in its ability to hijack the cellular ubiquitin-proteasome system to eliminate p300/CBP, offering a distinct advantage over traditional small-molecule inhibitors. This guide provides a detailed overview of the structural and molecular principles governing the formation of the this compound-induced ternary complex, which is the cornerstone of its mechanism of action.

Mechanism of Action: The this compound Ternary Complex

This compound is a heterobifunctional molecule comprised of three key components: a ligand that binds to the target proteins (p300/CBP), a ligand for an E3 ubiquitin ligase, and a linker connecting these two moieties. The primary mechanism of this compound involves the formation of a ternary complex between the target protein (p300/CBP), this compound itself, and the Cereblon (CRBN) E3 ubiquitin ligase.[1]

The formation of this ternary complex is the critical initiating event for the subsequent degradation of p300/CBP. Once the complex is formed, CRBN, as part of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of p300/CBP. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome. The this compound molecule is then released and can catalytically induce the degradation of multiple p300/CBP proteins.

The design of this compound was guided by in silico modeling, leveraging existing structural information of ligand-bound p300/CBP domains to optimize the geometry of the ternary complex for efficient ubiquitination.[2][3][4]

Quantitative Data

The efficacy of this compound is primarily characterized by its ability to induce the degradation of p300 and CBP in cellular contexts. The key parameters are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While direct binary binding affinities (Kd or IC50) of this compound to isolated p300/CBP and CRBN are not extensively reported in the public domain, the cellular degradation data underscores its high potency.

Table 1: Cellular Degradation Activity of this compound

| Cell Line | Protein Target | Parameter | Value | Time Point | Reference |

| MM1S | p300/CBP | Degradation | Near-complete | 6 hours | [5][6] |

| MM1R | p300/CBP | Degradation | Near-complete | Not Specified | [7] |

| KMS-12-BM | p300/CBP | Degradation | Near-complete | Not Specified | [7] |

| KMS34 | p300/CBP | Degradation | Near-complete | Not Specified | [7] |

| HAP1 | p300/CBP | Degradation | Near-complete | 6 hours | [5][6] |

| HAP1 | p300 | Dmax | ~91% | 24 hours | [8] |

| HAP1 | CBP | Dmax | ~89% | 24 hours | [8] |

| VCaP | p300/CBP | IC50 | 2-11 nM | 5 days | [9] |

Table 2: Ternary Complex Cooperativity

| PROTAC | Assay | Cooperativity (α) | Finding | Reference |

| This compound | TR-FRET | Not Observed | This compound did not show cooperativity in this specific assay. | Not explicitly cited |

Experimental Protocols

The study of the this compound ternary complex and its functional consequences relies on a suite of sophisticated biochemical and cellular assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

TR-FRET assays are a powerful tool to quantify the formation of the ternary complex in a homogeneous format.

Principle: This assay measures the proximity of the target protein (p300/CBP) and the E3 ligase (CRBN) induced by the PROTAC. The target protein and CRBN are labeled with a FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2 or a fluorescent protein), respectively, often via tagged fusion proteins (e.g., GST-tag, His-tag) and corresponding labeled antibodies. Upon ternary complex formation, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the amount of complex formed.

Methodology:

-

Protein Preparation:

-

Express and purify the bromodomain of p300/CBP fused to a GST-tag.

-

Express and purify the CRBN-DDB1 complex with a His-tag on CRBN.

-

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a mixture of GST-p300/CBP bromodomain and a Terbium-labeled anti-GST antibody.

-

Prepare a mixture of His-CRBN/DDB1 and a d2-labeled anti-His antibody.

-

-

Assay Procedure:

-

In a 384-well low-volume plate, add the this compound dilutions.

-

Add the GST-p300/CBP-bromodomain/anti-GST-Tb antibody mixture to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Add the His-CRBN/DDB1/anti-His-d2 antibody mixture to the wells.

-

Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal on a compatible plate reader, with excitation at 340 nm and emission at both 620 nm (donor) and 665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot it against the this compound concentration. The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation.

-

HiBiT Assay for Cellular Protein Degradation

The HiBiT assay is a sensitive, bioluminescence-based method to quantify the degradation of a target protein in live cells.

Principle: The target protein (p300 or CBP) is endogenously tagged with a small 11-amino-acid peptide, HiBiT, using CRISPR/Cas9 gene editing. This tag has a high affinity for the LgBiT protein. When the LgBiT protein is supplied, it complements with the HiBiT tag to form a functional NanoLuc luciferase, which generates a bright luminescent signal in the presence of its substrate. The intensity of the luminescence is directly proportional to the amount of HiBiT-tagged protein present in the cells.

Methodology:

-

Cell Line Generation:

-

Use CRISPR/Cas9 to knock-in the HiBiT tag sequence at the N- or C-terminus of the endogenous p300 or CBP gene in a suitable cell line (e.g., HAP1, MM1S).

-

Select and validate clonal cell lines for correct integration and expression of the HiBiT-tagged protein.

-

-

Assay Procedure:

-

Plate the HiBiT-tagged cells in a 96- or 384-well white assay plate and incubate overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for the desired time course (e.g., 1, 2, 4, 6, 24 hours).

-

-

Lysis and Detection:

-

Prepare the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and luciferase substrate.

-

Add the detection reagent to the wells, which lyses the cells and initiates the luminescent reaction.

-

Incubate for a short period (e.g., 10 minutes) at room temperature to allow the signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-based luminometer.

-

Normalize the data to vehicle-treated controls to determine the percentage of protein remaining.

-

Plot the percentage of remaining protein against the this compound concentration to calculate the DC50 and Dmax.

-

Conclusion

The efficacy of the PROTAC this compound is fundamentally reliant on its ability to induce and stabilize a ternary complex with its target proteins, p300 and CBP, and the E3 ligase CRBN. While a high-resolution experimental structure of the full this compound ternary complex remains to be elucidated, the available data from cellular degradation assays, combined with insights from in silico modeling, provide a robust framework for understanding its mechanism of action. The quantitative cellular data clearly demonstrates the high potency of this compound in inducing the degradation of p300 and CBP. The detailed experimental protocols provided herein serve as a guide for researchers aiming to characterize this compound and other PROTACs, enabling the continued development of this promising therapeutic modality. Further biophysical studies to determine the binary and ternary binding affinities and kinetics will undoubtedly provide a more complete picture of the structure-activity relationships that govern the activity of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 5. xcessbio.com [xcessbio.com]

- 6. glpbio.com [glpbio.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]

- 9. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of dCBP-1 on Chromatin Remodeling and Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcriptional co-activators CREB-binding protein (CBP) and its paralog, p300, are critical regulators of gene expression programs essential for cellular proliferation, differentiation, and development.[1][2] These multi-domain proteins act as crucial hubs, interacting with over 400 other proteins, including numerous transcription factors, to control gene activity.[3][4] A key function of p300/CBP is their intrinsic lysine acetyltransferase (KAT) activity, which catalyzes the acetylation of histone tails (e.g., H3K18ac, H3K27ac) and other proteins.[3][5] This activity is instrumental in remodeling chromatin into a more accessible state, facilitating the assembly of the transcriptional machinery at enhancers and promoters.[6][7]

Given their central role in maintaining gene expression, particularly at oncogenic enhancers, p300/CBP have emerged as significant targets in cancer therapy.[3][8] To dissect their complex functions and explore their therapeutic potential, highly specific molecular tools are required. dCBP-1 is a potent and selective heterobifunctional chemical degrader of p300/CBP.[5][8] It functions as a Proteolysis-Targeting Chimera (PROTAC), a molecule designed to induce the rapid and efficient degradation of a target protein rather than merely inhibiting one of its functions.[4][9] This guide provides an in-depth technical overview of this compound's mechanism of action and its profound impact on chromatin architecture and transcription, offering valuable insights for researchers in epigenetics and drug development.

Mechanism of Action: Targeted Degradation of p300/CBP

This compound operates by hijacking the cell's natural protein disposal system. It is a chimeric molecule that simultaneously binds to both the p300/CBP proteins and the Cereblon (CRBN) E3 ubiquitin ligase.[5][9] This induced proximity results in the formation of a ternary complex, leading to the poly-ubiquitination of p300/CBP and their subsequent degradation by the 26S proteasome.[9] This degradation-based approach offers a key advantage over small molecule inhibitors, as it eliminates both the enzymatic and non-enzymatic scaffolding functions of p300/CBP, providing a more complete understanding of their roles.[5][8]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Conditional Knockout Mice Reveal Distinct Functions for the Global Transcriptional Coactivators CBP and p300 in T-Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. researchgate.net [researchgate.net]

- 6. Chromatin remodeling and transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting histone acetylation dynamics and oncogenic transcription by catalytic P300/CBP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

The Therapeutic Potential of dCBP-1 in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300, are critical regulators of gene expression and are frequently dysregulated in cancer. Their multifaceted role in promoting oncogenic transcription programs has positioned them as attractive targets for therapeutic intervention. dCBP-1, a potent and selective heterobifunctional degrader of p300/CBP, has emerged as a powerful tool to probe the function of these proteins and as a promising therapeutic candidate. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on key cancer-associated signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to this compound: A PROTAC-mediated Degrader of p300/CBP

This compound is a Proteolysis Targeting Chimera (PROTAC), a class of molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific target proteins.[1] PROTACs consist of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2]

This compound specifically targets the homologous proteins p300 and CBP for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] By inducing the degradation of p300/CBP, this compound effectively ablates their transcriptional co-activator functions, which are crucial for the expression of key oncogenes, such as MYC.[3][5] This targeted protein degradation approach offers a distinct advantage over traditional small molecule inhibitors, as it can eliminate the entire protein, including its scaffolding functions, and can act catalytically, with a single this compound molecule capable of inducing the degradation of multiple p300/CBP proteins.[2]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been evaluated across various cancer cell lines. The following tables summarize key quantitative data, including half-maximal inhibitory concentration (IC50) for cell growth and half-maximal degradation concentration (DC50) for p300/CBP protein levels.

| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |

| VCaP | Prostate Cancer | ~10 | [6] |

| LNCaP | Prostate Cancer | ~10 | [6] |

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines. This table presents the concentration of this compound required to inhibit the growth of prostate cancer cell lines by 50%.

| Cell Line | Cancer Type | This compound DC50 (nM) for p300 | This compound DC50 (nM) for CBP | Reference |

| MM1S | Multiple Myeloma | <10 | <10 | [7] |

| MM1R | Multiple Myeloma | <10 | <10 | [7] |

| KMS-12-BM | Multiple Myeloma | <10 | <10 | [7] |

| KMS34 | Multiple Myeloma | <10 | <10 | [7] |

| HAP1 | Haploid Cell Line | Not specified | Not specified | [7][8] |

Table 2: DC50 Values of this compound in Various Cancer Cell Lines. This table shows the concentration of this compound required to degrade 50% of the target proteins p300 and CBP. In many cases, near-complete degradation is observed at concentrations between 10 and 1000 nM.[7][8]

Key Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are mediated through the disruption of several critical signaling pathways where p300 and CBP act as key transcriptional co-activators.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[9][10] In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to its association with TCF/LEF transcription factors and the recruitment of co-activators, including p300/CBP, to drive the expression of target genes like c-Myc and CCND1 (Cyclin D1).[9] By degrading p300/CBP, this compound prevents the formation of the β-catenin-TCF/LEF-p300/CBP transcriptional complex, thereby inhibiting Wnt-driven oncogene expression.

Figure 1: Wnt/β-catenin Signaling Pathway and this compound Intervention. This diagram illustrates how this compound-mediated degradation of p300/CBP disrupts oncogenic gene transcription.

The p53 Signaling Pathway

The tumor suppressor protein p53 plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[11][12] The transcriptional activity of p53 is tightly regulated by post-translational modifications, including acetylation by p300/CBP.[11] Acetylation of p53 enhances its stability and DNA binding affinity, promoting the transcription of target genes involved in tumor suppression, such as p21 and PUMA.[12][13] The role of p300/CBP in the p53 pathway is complex, as it can also mediate p53 degradation in unstressed cells.[11] By degrading p300/CBP, this compound can modulate the p53 signaling network, a context-dependent effect that requires further investigation in different cancer types.

Figure 2: p53 Signaling Pathway and the Role of p300/CBP. This diagram shows the involvement of p300/CBP in p53 acetylation and its potential disruption by this compound.

The HIF-1α Signaling Pathway

Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that enables cancer cells to adapt to and thrive in low-oxygen (hypoxic) environments, a common feature of solid tumors.[14][15] Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and recruits p300/CBP to activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as VEGF.[14][15] By degrading p300/CBP, this compound can inhibit the transcriptional activity of HIF-1α, thereby counteracting the pro-tumorigenic effects of hypoxia.[14]

Figure 3: HIF-1α Signaling Pathway and this compound's Inhibitory Action. This diagram depicts how this compound can block the hypoxia-induced transcriptional program by degrading p300/CBP.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay

This protocol is used to determine the effect of this compound on cancer cell proliferation and to calculate IC50 values.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72-120 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for p300/CBP Degradation

This protocol is used to quantify the degradation of p300 and CBP proteins following treatment with this compound and to determine DC50 values.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p300, anti-CBP, and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control for a specified time (e.g., 4, 8, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation and calculate the DC50 value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

This protocol is used to assess the impact of this compound on the histone acetyltransferase activity of p300/CBP by measuring changes in the levels of H3K27 acetylation, a key epigenetic mark associated with active enhancers.[16]

Materials:

-

Cancer cell lines

-

This compound

-

Formaldehyde (for crosslinking)

-

Glycine (to quench crosslinking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Anti-H3K27ac antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

-

DNA sequencer

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest the cells, wash with ice-cold PBS, and lyse them to release the nuclei.

-

Lyse the nuclei to release the chromatin.

-

Shear the chromatin to an average size of 200-500 bp using a sonicator.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an anti-H3K27ac antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare a DNA library for next-generation sequencing.

-

Sequence the DNA library.

-

Analyze the sequencing data to identify regions with changes in H3K27ac levels.

Experimental and Drug Discovery Workflows

The development and characterization of a PROTAC like this compound follow a structured workflow, from initial design to preclinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. biopharma.co.uk [biopharma.co.uk]

- 3. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. cusabio.com [cusabio.com]

- 16. Targeting histone acetylation dynamics and oncogenic transcription by catalytic P300/CBP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for dCBP-1 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of dCBP-1, a potent and selective heterobifunctional degrader of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 (also known as KAT3A and KAT3B)[1]. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300/CBP[2][3]. This document outlines the mechanism of action, provides detailed protocols for cell culture treatment, and summarizes key quantitative data from published studies.

Mechanism of Action

This compound is a chemical probe used to study the biological functions of p300 and CBP, which are critical regulators of gene expression through their histone acetyltransferase (HAT) activity and scaffolding functions[1][4][5]. By inducing the degradation of these proteins, this compound allows for the acute and potent ablation of their functions, making it a valuable tool for dissecting their roles in normal and disease states, particularly in cancer biology[1][4][5]. This compound has been shown to be exceptionally potent in killing multiple myeloma cells by ablating the enhancer activity driving the expression of the MYC oncogene[1][2][6].

The mechanism of this compound-induced degradation of p300/CBP is dependent on the formation of a ternary complex with the E3 ubiquitin ligase CRBN and the subsequent action of the proteasome[7]. This activity can be rescued by co-treatment with inhibitors of neddylation (e.g., MLN4924) or the proteasome (e.g., carfilzomib, MG132), or by competition with ligands for p300/CBP or CRBN[7][8].

References

- 1. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: In Vivo Study Design and Dosing of p300/CBP Degraders

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo study design and dosing strategies for p300/CBP degraders, with a primary focus on the evolution from the initial tool compound, dCBP-1, to more advanced, orally bioavailable analogs. Due to the limited in vivo applicability of this compound, this document emphasizes the successful preclinical development of next-generation degraders, offering practical guidance for researchers in the field.

Introduction to this compound and the Need for Advanced Analogs

This compound is a potent and selective heterobifunctional degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the transcriptional coactivators p300 (also known as EP300 or KAT3B) and CBP (also known as CREBBP or KAT3A), leading to their ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] In vitro, this compound has demonstrated exceptional potency in various cancer cell lines, particularly multiple myeloma, where it induces near-complete degradation of p300/CBP within hours at nanomolar concentrations.[6][7] This degradation leads to the downregulation of key oncogenes, such as MYC, and potent anti-proliferative effects.[2][8][9]

However, the therapeutic potential of this compound is significantly hampered by its poor pharmacokinetic properties, which limit its use as an effective in vivo tool.[8][10] This has spurred the development of advanced analogs with improved potency, selectivity, and, most importantly, oral bioavailability, enabling robust preclinical evaluation in various cancer models.

Signaling Pathway of this compound and Analogs

This compound and its analogs function as proteolysis-targeting chimeras (PROTACs). One end of the molecule binds to the bromodomain of p300/CBP, while the other end binds to the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to p300/CBP, marking them for degradation by the proteasome. The degradation of these critical transcriptional coactivators leads to the disruption of enhancer-mediated gene expression, including that of oncogenic drivers like MYC and the Androgen Receptor (AR).

Caption: Mechanism of action of this compound and its analogs.

In Vivo Study Design and Dosing

While specific in vivo data for this compound is scarce due to its suboptimal properties, extensive preclinical studies on its orally bioavailable successors provide a solid framework for designing in vivo experiments.

Animal Models

The most commonly used models are subcutaneous xenografts in immunocompromised mice. The choice of cell line is critical and should be based on in vitro sensitivity to p300/CBP degradation.

Table 1: Examples of Xenograft Models Used in p300/CBP Degrader Studies

| Cell Line | Cancer Type | Mouse Strain |

| VCaP | Prostate Cancer | SCID |

| MM1.S | Multiple Myeloma | NOD/SCID |

| SK-HEP-1 | Hepatocellular Carcinoma | Nude |

| MV4;11 | Acute Myeloid Leukemia | NOD/SCID |

| 22Rv1 | Prostate Cancer | Athymic Nude |

Formulation and Administration

Due to the physicochemical properties of PROTACs, appropriate formulation is crucial for achieving adequate in vivo exposure.

Table 2: Common In Vivo Formulations for p300/CBP Degraders

| Vehicle Composition | Administration Route |

| 5% DMSO / 95% Methylcellulose (0.5% w/v) | Oral Gavage |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Oral Gavage, Intraperitoneal |

Note: It is recommended to prepare the working solution fresh daily. Sonication may be required to aid dissolution.

Dosing Regimens of Advanced Analogs

The following table summarizes the dosing information for several advanced p300/CBP degraders that have demonstrated in vivo efficacy.

Table 3: In Vivo Dosing and Efficacy of Advanced p300/CBP Degraders

| Compound | Animal Model | Dose and Schedule | Efficacy (Tumor Growth Inhibition) | Reference |

| CBPD-409 | VCaP Xenograft | 0.3 - 1 mg/kg, p.o., daily | 73-87% | [1] |

| CBPD-409 | MM1.S Xenograft | 3 mg/kg, p.o., daily | Significant reduction in tumor burden | [11] |

| CBPD-409 | VCaP-CRPC Xenograft | 3 mg/kg, p.o., 3x/week | Significant tumor growth inhibition | [12] |

| XYD198 | MV4;11 Xenograft | 5 mg/kg, p.o., every other day | 93% | [13] |

| QC-182 | SK-HEP-1 Xenograft | Not specified | Potent depletion of p300/CBP in tumor | [14] |

| CCS1477 * | 22Rv1 Xenograft | 10-20 mg/kg, p.o., daily or 30 mg/kg, p.o., every other day | Complete tumor growth inhibition | [15][16] |

*CCS1477 is a p300/CBP bromodomain inhibitor, often used as a comparator.

Experimental Protocols

General In Vivo Efficacy Study Workflow

Caption: A typical workflow for an in vivo xenograft study.

Protocol: Subcutaneous Xenograft Efficacy Study

-

Cell Culture and Implantation:

-

Culture the chosen cancer cell line (e.g., VCaP, MM1.S) under standard conditions.

-

Harvest cells and resuspend in an appropriate medium (e.g., 1:1 mixture of media and Matrigel).

-

Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., SCID, nude).

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by caliper measurements at least twice a week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups.

-

-

Drug Formulation and Administration:

-

Prepare the degrader formulation as described in Table 2.

-

Administer the degrader or vehicle to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., daily).

-

-

Efficacy and Tolerability Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

-

Pharmacodynamic Analysis:

-